Acide DL-3-phényllactique

Vue d'ensemble

Description

DL-3-Phenyllactic acid is a group of stereoisomers, also known as 2-hydroxy-3-phenylpropanoic acid or 2-hydroxy-3-phenylpropionic acid . It is a broad-spectrum antimicrobial compound active against bacteria and fungi . It is also an urinary food intake biomarker for milk, cheese, and soy-based drinks .

Synthesis Analysis

The synthesis of DL-3-Phenyllactic acid has been studied using microwave irradiation and enzyme catalysis. Lipases from different sources were employed for the transesterification of DL-3-Phenyllactic acid. Among them, Novozyme 435 efficiently catalyzed the resolution of DL-3-Phenyllactic acid to L-(−)-O-acetyl-3-Phenyllactic acid using vinyl acetate as the acyl donor .Molecular Structure Analysis

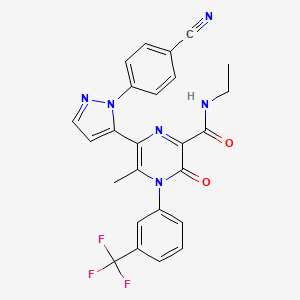

The linear formula of DL-3-Phenyllactic acid is C6H5CH2CH(OH)COOH. It has a molecular weight of 166.17 .Chemical Reactions Analysis

The reaction of DL-3-Phenyllactic acid involves the transesterification process. The reaction obeys a ternary complex (ordered bi-bi) mechanism with inhibition by DL-3-Phenyllactic acid .Physical And Chemical Properties Analysis

DL-3-Phenyllactic acid appears as a colourless, white crystalline substance . Its melting point ranges from 122 to 124 °C .Applications De Recherche Scientifique

Synthèse d'intermédiaires chiraux

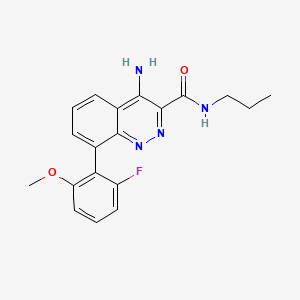

L'acide DL-3-phényllactique (PLA) est utilisé dans la synthèse d'intermédiaires chiraux, qui sont essentiels à la production d'agents antiviraux. Par exemple, l'analogue p-fluoro de l'acide 3-phényllactique énantiopure est un élément clé de la synthèse de AG7088 (Ruprintrivir), un puissant inhibiteur du rhinovirus .

Études biologiques

En recherche biologique, l'énantiosélectivité du PLA est étudiée en utilisant la lipase dans des réactions de transestérification. De plus, ses propriétés d'oxydation sont explorées avec des enzymes comme l'oxydase du glycolate et la catalase .

Applications antibactériennes et antifongiques

Le PLA présente une activité antibactérienne à large spectre et est efficace contre diverses levures et moisissures, y compris des espèces mycotoxinogènes telles que Aspergillus ochraceus et Penicillium roqueforti. Cela le rend précieux pour la conservation des aliments et la prévention de la détérioration .

Synthèse organique

En chimie organique, le PLA sert de réactif dans de multiples réactions de synthèse. Par exemple, il peut être converti en acide O-acétyl-3-phényllactique par réaction avec l'anhydride acétique en présence de pyridine .

Inhibiteur de la protéine Gq/11

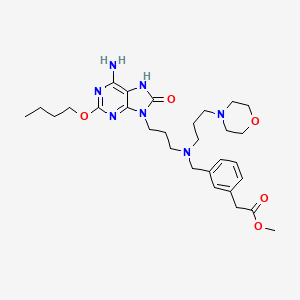

Acide D-(+)-3-phényllactique : , une variante du PLA, est une partie intégrante d'un depsipeptide cyclique, YM-254890, qui est un nouvel inhibiteur de la protéine Gq/11. Cela a des implications dans l'étude des voies de transduction du signal .

Recherche pharmaceutique

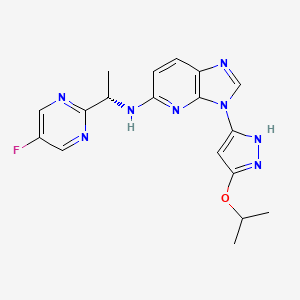

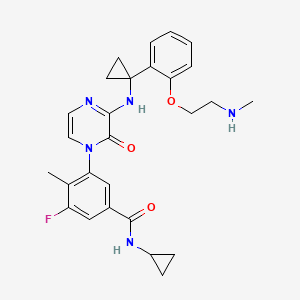

Le PLA est utilisé en recherche pharmaceutique pour le développement de nouveaux médicaments. Ses dérivés sont utilisés dans la synthèse de composés ayant des applications thérapeutiques potentielles, en particulier dans le traitement des infections virales .

Industrie alimentaire

Dans l'industrie alimentaire, le PLA est étudié pour son potentiel en tant que conservateur naturel en raison de ses propriétés antimicrobiennes. Il pourrait être une alternative plus sûre aux conservateurs synthétiques, contribuant à l'extension de la durée de conservation des produits alimentaires .

Industrie cosmétique

Les propriétés antimicrobiennes du PLA en font également un candidat pour une utilisation dans les produits cosmétiques en tant que conservateur. Il pourrait aider à prévenir la croissance des bactéries et des champignons dans les formulations cosmétiques, assurant la sécurité et la longévité du produit .

Mécanisme D'action

Target of Action

DL-3-Phenyllactic acid (PLA) is an organic acid that exhibits broad-spectrum antimicrobial activity against both bacteria and fungi . Its primary targets are the quorum sensing (QS) receptors of Pseudomonas aeruginosa, specifically the RhlR and PqsR receptors . These receptors play a crucial role in the production of virulence factors and biofilm formation in Pseudomonas aeruginosa .

Mode of Action

PLA interacts with its targets by binding antagonistically to the QS receptors RhlR and PqsR . This binding occurs with a higher affinity than the receptors’ cognate ligands, N-butyryl-L-homoserine lactone (C4-HSL) and 2-heptyl-3,4-dihydroxyquinoline (PQS; Pseudomonas quinolone signal) . This interaction results in the inhibition of the expression of virulence factors such as pyocyanin, protease, and rhamnolipids, which are involved in the biofilm formation of Pseudomonas aeruginosa .

Biochemical Pathways

The biochemical pathways affected by PLA primarily involve the synthesis of virulence factors and the formation of biofilms in Pseudomonas aeruginosa . By inhibiting the QS system, PLA disrupts the communication between bacteria, thereby preventing the coordinated production of virulence factors and the development of biofilms .

Pharmacokinetics

It is known that pla is produced by many microorganisms, especially lactic acid bacteria

Result of Action

The primary result of PLA’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a reduction in the pathogenicity of the bacteria, making it less able to cause infections . In addition, PLA has been shown to inhibit the initial attachment of Pseudomonas aeruginosa on implanted catheter tubes .

Action Environment

The action of PLA can be influenced by environmental factors. For instance, the optimal pH and temperature for PLA production are 6.0 and 50°C, respectively . Moreover, PLA is widely present in honey and lactic acid bacteria fermented food , suggesting that its production and activity may be influenced by the conditions of these environments

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

DL-3-Phenyllactic acid interacts with various enzymes and proteins. It can be produced enzymatically from phenylpyruvic acid by lactate dehydrogenase (LDH) . This enzymatic reaction is accompanied by NADH oxidation, which inhibits DL-3-Phenyllactic acid biotransformation .

Cellular Effects

DL-3-Phenyllactic acid has significant effects on various types of cells and cellular processes. It inhibits the expression of virulence factors such as pyocyanin, protease, and rhamnolipids that are involved in the biofilm formation of Pseudomonas aeruginosa PAO1 . It also inhibits swarming motility, another important criterion for biofilm formation .

Molecular Mechanism

DL-3-Phenyllactic acid exerts its effects at the molecular level through various mechanisms. It interacts with Pseudomonas aeruginosa QS receptors, where it binds antagonistically to QS receptors RhlR and PqsR with a higher affinity than its cognate ligands .

Temporal Effects in Laboratory Settings

In laboratory settings, DL-3-Phenyllactic acid shows changes in its effects over time. The optimal conditions for DL-3-Phenyllactic acid production by dual enzyme treatment were found to be at pH 6.0 and 50 °C .

Metabolic Pathways

DL-3-Phenyllactic acid is involved in various metabolic pathways. It can be produced from phenylpyruvic acid by lactate dehydrogenase (LDH)

Propriétés

IUPAC Name |

2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30862436 | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

828-01-3 | |

| Record name | (±)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Phenyllactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-DL-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of DL-3-Phenyllactic Acid (PLA) in the context of food preservation?

A1: DL-3-Phenyllactic acid is a naturally occurring organic acid produced by certain lactic acid bacteria (LAB). It demonstrates broad-spectrum antimicrobial activity against various foodborne pathogens, making it a promising natural food preservative. [, , ] Importantly, PLA is considered safe for consumption at low concentrations and doesn't negatively impact the sensory qualities of food. []

Q2: How does fermentation with LAB impact the concentration of DL-3-Phenyllactic acid in food matrices?

A2: Fermentation with LAB can significantly enhance the concentration of DL-3-Phenyllactic acid in suitable food matrices. For example, research has shown that fermenting yellow mustard flour and milk whey with specific LAB strains leads to an enrichment of PLA in these products. [] This enrichment is attributed to the metabolic activity of LAB during fermentation.

Q3: What is the bioaccessibility and bioavailability of DL-3-Phenyllactic acid?

A3: Studies using simulated digestion models show that while the antioxidant activity of PLA-containing matrices might be reduced after digestion, the bioaccessibility of PLA itself can vary depending on the food matrix. Milk whey, for instance, exhibited higher bioaccessibility of PLA compared to yellow mustard flour. [] Furthermore, LAB fermentation appears to positively influence the bioaccessibility of PLA in yellow mustard flour. [] The transepithelial transport of PLA, indicating its bioavailability, was significant in both fermented milk whey and yellow mustard flour, reaching levels of around 4-6%. []

Q4: What analytical methods are commonly employed to determine DL-3-Phenyllactic acid concentrations?

A4: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying DL-3-Phenyllactic acid in various samples, including culture supernatants from LAB and complex food matrices. [, , ] Specific HPLC methods, such as those using a C18 column with an acidic mobile phase and UV detection at 210 nm, have been developed and validated for the accurate determination of PLA levels. []

Q5: Can you explain the enantioselectivity of lipases in the context of DL-3-Phenyllactic acid?

A5: Research has shown that certain lipases, like Candida rugosa lipase (CRL), can selectively catalyze the esterification of L-3-Phenyllactic acid from the racemic DL-3-Phenyllactic acid mixture. [] This enantioselective reaction typically employs an acyl donor like vinyl acetate and is significantly influenced by the solvent environment. Interestingly, the enantioselectivity of CRL for L-3-Phenyllactic acid is enhanced when the reaction is conducted in ionic liquids. []

Q6: Are there any documented effects of DL-3-Phenyllactic acid on animal physiology?

A6: Studies on pigs exposed to cold temperatures revealed that overnight cold exposure led to an increase in plasma levels of various organic acids, including DL-3-Phenyllactic acid. [] This observation suggests a potential role of PLA in cold-induced metabolic responses, possibly related to lipid and fatty acid metabolism in adipose tissues. []

Q7: Has DL-3-Phenyllactic acid been linked to any specific diseases?

A7: While not directly causative, metabolomic studies have identified altered levels of DL-3-Phenyllactic acid in the portal vein serum of patients with hepatocellular carcinoma (HCC) compared to healthy individuals. [] Notably, elevated PLA levels were associated with impaired liver function and poorer prognosis in HCC patients. []

Q8: Is DL-3-Phenyllactic acid utilized in the production of any pharmaceuticals?

A8: Yes, DL-3-Phenyllactic acid serves as a key intermediate in the synthesis of pharmaceuticals, notably the antiarrhythmic drug Mexiletine. [] The resolution of DL-3-Phenyllactic acid into its enantiomers is crucial for the production of enantiomerically pure pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed and validated for the resolution of DL-3-Phenyllactic acid enantiomers. []

Q9: What research has been conducted on improving the production of DL-3-Phenyllactic acid?

A9: Continuous efforts are being made to optimize the production of DL-3-Phenyllactic acid using sustainable and cost-effective methods. One such approach involves the enzymatic hydrolysis of cheese whey, a by-product of the dairy industry, to generate nutrient-rich media for PLA production by LAB such as Lactobacillus plantarum. []

Q10: Are there alternative antimicrobial agents produced during fermentation processes involving DL-3-Phenyllactic acid?

A10: Yes, in the optimized fermentation processes for PLA production, other antimicrobial compounds are also produced. Research indicates that lactic acid and bacteriocins present in the cell-free supernatants of these fermentations exhibit significant antimicrobial activity, further contributing to the overall preservative effect. []

Q11: Has DL-3-Phenyllactic acid been investigated for its potential in treating type 2 diabetes?

A11: While not a direct treatment, research suggests that apple pollen, containing DL-3-Phenyllactic acid among other compounds, might have potential in managing type 2 diabetes. [] Network pharmacology analysis suggests that PLA and other apple pollen components could target pathways related to insulin resistance and signaling, potentially contributing to its observed anti-diabetic effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)

![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)

![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)

![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)

![3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B1666246.png)